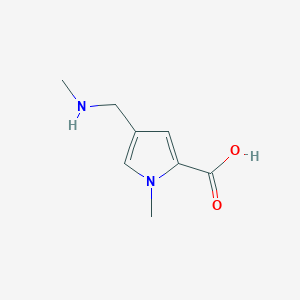
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid is a heterocyclic organic compound with a molecular formula of C8H12N2O2 This compound is characterized by a pyrrole ring substituted with a methyl group at the first position and a methylaminomethyl group at the fourth position, along with a carboxylic acid group at the second position
Méthodes De Préparation
The synthesis of 1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include iron (III) chloride for condensation reactions, potassium permanganate for oxidation, and palladium catalysts for reduction. Major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-(aminomethyl)pyrrole-2-carboxylic acid: This compound lacks the methyl group on the amino substituent, which can lead to differences in reactivity and biological activity.
1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxamide:
The uniqueness of 1-Methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-methyl-4-(methylaminomethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-9-4-6-3-7(8(11)12)10(2)5-6/h3,5,9H,4H2,1-2H3,(H,11,12) |
Clé InChI |
RYUGOPRYCQXLNG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN(C(=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


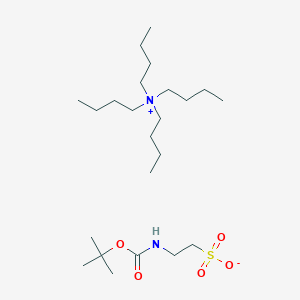
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
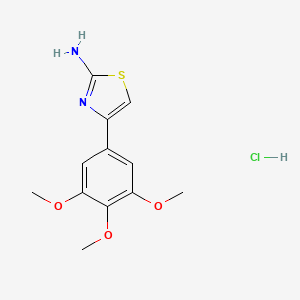
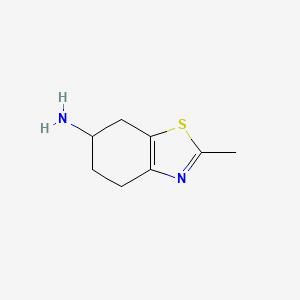
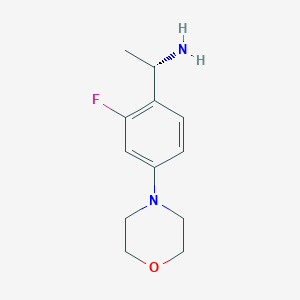
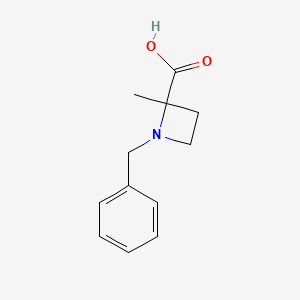

![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
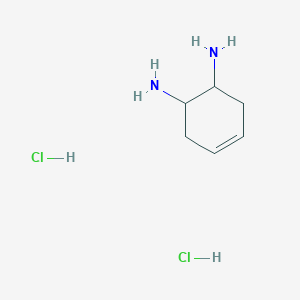
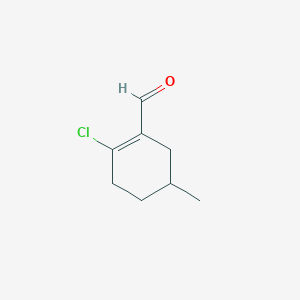
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

